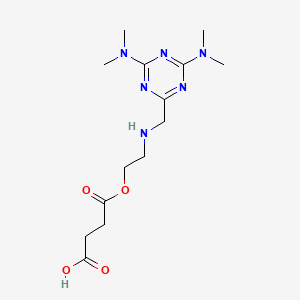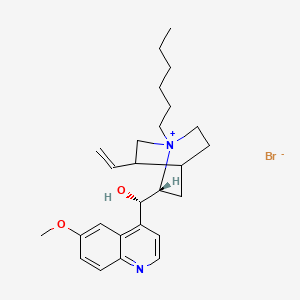
Quinine, hexylbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinine, hexylbromide is a compound that combines the well-known antimalarial agent quinine with a hexylbromide group. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria. The addition of a hexylbromide group to quinine can potentially modify its chemical properties and biological activities, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinine, hexylbromide typically involves the bromination of quinine. One common method is to react quinine with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process, and the product is subjected to rigorous quality control measures to ensure its purity and potency.
Análisis De Reacciones Químicas
Types of Reactions
Quinine, hexylbromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide group in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the bromide group.
Substitution: Substituted quinine derivatives with various functional groups replacing the bromide.
Aplicaciones Científicas De Investigación
Quinine, hexylbromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications beyond malaria treatment, such as in the treatment of other parasitic infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of novel pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of quinine, hexylbromide is not fully understood, but it is believed to involve multiple pathways:
Molecular Targets: Quinine primarily targets the heme detoxification pathway in malaria parasites, leading to the accumulation of toxic heme and parasite death. The addition of the hexylbromide group may enhance its ability to interact with other molecular targets.
Pathways Involved: The compound may interfere with nucleic acid and protein synthesis, as well as glycolysis in parasites. It may also affect ion channels and membrane stability in cells.
Comparación Con Compuestos Similares
Quinine, hexylbromide can be compared with other quinoline-based compounds such as chloroquine and amodiaquine:
Chloroquine: Like quinine, chloroquine is used to treat malaria but has a different mechanism of action and resistance profile.
Amodiaquine: Another antimalarial agent with a similar structure to quinine but with different pharmacokinetic properties and side effects.
Similar Compounds
- Chloroquine
- Amodiaquine
- Mefloquine
- Primaquine
This compound stands out due to its unique combination of quinine and a hexylbromide group, which may offer distinct advantages in terms of its chemical reactivity and biological activities.
Propiedades
Número CAS |
63717-08-8 |
|---|---|
Fórmula molecular |
C26H37BrN2O2 |
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
(S)-[(2R)-5-ethenyl-1-hexyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C26H37N2O2.BrH/c1-4-6-7-8-14-28-15-12-20(19(5-2)18-28)16-25(28)26(29)22-11-13-27-24-10-9-21(30-3)17-23(22)24;/h5,9-11,13,17,19-20,25-26,29H,2,4,6-8,12,14-16,18H2,1,3H3;1H/q+1;/p-1/t19?,20?,25-,26+,28?;/m1./s1 |
Clave InChI |
HHVSGZJTRORQKO-RRAKKABASA-M |
SMILES isomérico |
CCCCCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
SMILES canónico |
CCCCCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


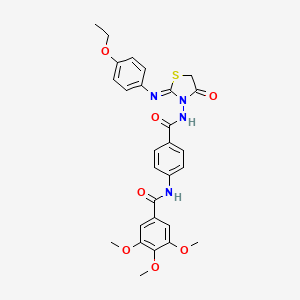
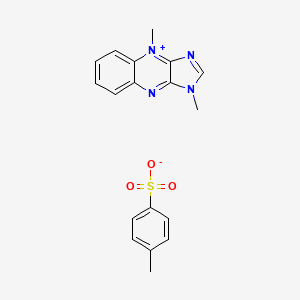
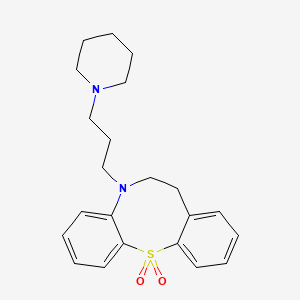

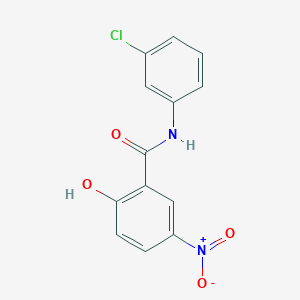
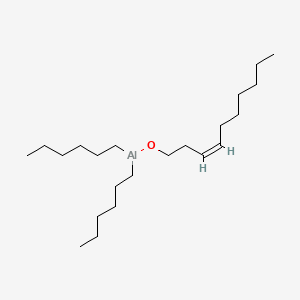
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
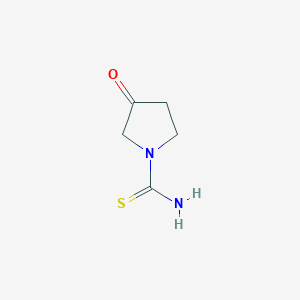


![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
